molecular formula C19H17ClN4O2S B2498311 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 896170-95-9

2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2498311
CAS No.: 896170-95-9
M. Wt: 400.88
InChI Key: KULGKRDCOGHLLW-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazin-3-ylthio acetamide class, characterized by a 1,2,4-triazine core substituted with a 4-chlorobenzyl group at position 6 and a thioether-linked acetamide moiety at position 2. The acetamide is further functionalized with an m-tolyl (meta-methylphenyl) group.

Condensation of substituted triazine precursors with thiol-containing acetamides.

Functionalization via nucleophilic substitution or coupling reactions .

Properties

IUPAC Name

2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-12-3-2-4-15(9-12)21-17(25)11-27-19-22-18(26)16(23-24-19)10-13-5-7-14(20)8-6-13/h2-9H,10-11H2,1H3,(H,21,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULGKRDCOGHLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide is a derivative of 1,2,4-triazine and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties and other pharmacological effects supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H14ClN4O2SC_{18}H_{14}ClN_{4}O_{2}S with a molecular weight of 404.8 g/mol . The presence of a thioether group and a triazine ring contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₄ClN₄O₂S
Molecular Weight404.8 g/mol
CAS Number898604-44-9

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazine moiety exhibit significant antibacterial activity. In particular, derivatives similar to This compound have shown promising results against various bacterial strains.

  • Antibacterial Efficacy :
    • A study demonstrated that compounds with the triazine structure exhibited broad-spectrum antibacterial activity. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics like Ciprofloxacin and Rifampicin .
    • The presence of electron-withdrawing groups in the benzyl moiety was found to enhance antibacterial potency .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their antibacterial effects often involves inhibition of bacterial protein synthesis or interference with DNA replication processes .

Antitubercular Activity

Some derivatives of triazine compounds have also been evaluated for their antitubercular properties. For example, one study highlighted that a related compound exhibited significant activity against Mycobacterium smegmatis, with an MIC of 50 μg/mL . This suggests potential applicability in treating tuberculosis.

Other Pharmacological Effects

In addition to antibacterial and antitubercular activities, compounds similar to This compound have been investigated for other pharmacological properties:

  • Antifungal Activity : Some derivatives have shown efficacy against fungal pathogens.
  • Anticancer Potential : Initial screenings have indicated that certain triazine derivatives may possess anticancer properties, warranting further investigation into their mechanisms and effectiveness .

Case Studies

Several studies have explored the biological activities of triazine derivatives:

  • Study on Antibacterial Properties :
    • A series of synthesized triazine compounds were tested against Gram-positive and Gram-negative bacteria. The study reported that modifications in the side chains significantly influenced the antibacterial activity .
  • Antitubercular Activity Analysis :
    • Research focusing on the antitubercular effects demonstrated that specific structural modifications led to enhanced activity against M. smegmatis, indicating the importance of chemical structure in determining biological efficacy .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step procedures that integrate various chemical transformations. The structural features include a triazine core, which is known for its diverse biological activities. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the molecular structure of synthesized derivatives.

Antimicrobial Activity

Recent studies have shown that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has been evaluated against various bacterial strains. In one study, derivatives containing the triazine moiety demonstrated broad-spectrum antibacterial activity, outperforming standard antibiotics like Ciprofloxacin and Rifampicin against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 50 μg/mL .
  • Antitubercular Activity : The same compounds have shown promising results in inhibiting Mycobacterium tuberculosis, suggesting their potential as antitubercular agents .

Anticancer Activity

The anticancer properties of this compound are also noteworthy:

  • Cell Line Studies : In vitro studies have revealed that certain derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide were tested against breast adenocarcinoma cell lines (MCF7), showing significant growth inhibition .

Case Studies and Research Findings

Several case studies highlight the effectiveness of triazine derivatives:

  • Antimicrobial Evaluation : A study synthesized a series of thiazolo[3,2-b]-1,2,4-triazine derivatives and assessed their antibacterial and antitubercular activities. Compounds were characterized using spectroscopic methods and showed promising results against both bacterial strains and Mycobacterium tuberculosis .
  • Anticancer Screening : Another research focused on the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives which displayed significant anticancer activity against MCF7 cells. This underscores the potential for further development of triazine-based compounds in cancer therapy .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Core Structure Substituents/R-Groups Melting Point (°C) Yield (%) Notable Properties Reference
Target Compound 1,2,4-Triazin-3-ylthio 4-Chlorobenzyl, m-tolylacetamide Not reported Not reported High lipophilicity (predicted)
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 1,3,4-Thiadiazol-2-yl 4-Chlorobenzyl, phenoxyacetamide 132–134 74 Moderate anticancer activity
2-((6-(4-Chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide 1,2,4-Triazin-3-ylthio 4-Chlorobenzyl, 4-fluorophenyl Not reported Not reported Enhanced metabolic stability
N-(5-Oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives 1,2,4-Triazin-3-ylsulfonamide Varied alkyl/aryl groups 158–170 68–88 Anticancer activity (IC₅₀: 2–10 µM)

Key Observations :

  • Thiadiazole-based analogs (e.g., 5e) exhibit lower melting points (132–134°C) than triazine sulfonamides (158–170°C), reflecting differences in hydrogen-bonding capacity .
  • Sulfonamide derivatives () generally show higher anticancer potency than acetamides, likely due to enhanced hydrogen-bonding interactions with biological targets .
Crystallographic and Conformational Analysis
  • The crystal structure of a related compound, 4-({[6-(4-chlorobenzyl)-4-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone (), reveals a triclinic lattice (space group P1) with intermolecular hydrogen bonds stabilizing the triazine core. Similar packing behavior is anticipated for the target compound .
  • Tautomerism observed in thiazolidinone acetamides () suggests that the target compound’s acetamide group may adopt multiple conformations, influencing its binding affinity .

Q & A

(Basic) What synthetic methodologies are most effective for producing this compound, and how can reaction parameters be optimized to enhance yield and purity?

Answer:
The synthesis involves multi-step reactions, typically starting with coupling the chlorobenzyl-substituted triazinone core with the thioacetamide moiety. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Temperature control : Reflux under inert atmosphere (N₂/Ar) minimizes oxidation by-products .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining >80% yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity .

(Basic) Which spectroscopic and chromatographic techniques are critical for confirming structural identity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies proton environments (e.g., singlet for triazinone NH at δ 10.2–10.5 ppm; aromatic protons in m-tolyl group at δ 6.8–7.3 ppm) .
    • ¹³C NMR : Confirms carbonyl (C=O) signals at ~170 ppm and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 457.08) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by area normalization) .

(Advanced) How can researchers systematically resolve contradictory biological activity data from different assays?

Answer:

  • Standardize assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), temperature (37°C for cellular assays), and cell line/passage number .
  • Orthogonal assays : Compare enzyme inhibition (e.g., IC₅₀ in kinase assays) with cellular viability (MTT assay) to distinguish direct target effects from cytotoxicity .
  • Dose-response curves : Use ≥10 concentration points to validate potency trends and exclude false positives due to aggregation or solvent artifacts .

(Advanced) What computational approaches elucidate molecular interactions between this compound and biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Predict binding poses in target active sites (e.g., kinase ATP-binding pockets). The chlorobenzyl group shows hydrophobic interactions with conserved residues (e.g., PHE80 in EGFR) .
  • Molecular Dynamics (MD) simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories. Key hydrogen bonds (e.g., triazinone C=O with LYS72) correlate with experimental IC₅₀ values .
  • QSAR modeling : Use descriptors like logP and polar surface area to optimize bioavailability in lead analogs .

(Advanced) How does the chlorobenzyl-thioacetamide moiety influence pharmacokinetics, and what structural modifications could improve bioavailability?

Answer:

  • Lipophilicity : The chlorobenzyl group increases logP (~3.5), enhancing membrane permeability but reducing aqueous solubility (<10 µg/mL) .
  • Metabolic stability : Thioether linkage resists CYP450 oxidation compared to ether analogs (t₁/₂ > 120 min in liver microsomes) .
  • Modifications :
    • Bioisosteres : Replace m-tolyl with pyridyl to improve solubility via H-bonding .
    • Prodrugs : Introduce ester moieties (e.g., acetyl) on the acetamide group for enhanced absorption .

(Advanced) What experimental strategies validate the compound’s selectivity against off-target proteins?

Answer:

  • Kinome-wide profiling : Use panels of 468 kinases (e.g., DiscoverX) to identify off-target inhibition (≥50% inhibition at 1 µM) .
  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in cells by quantifying thermal stabilization of the intended protein .
  • CRISPR knockout models : Compare activity in wild-type vs. target-knockout cell lines to rule out nonspecific effects .

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